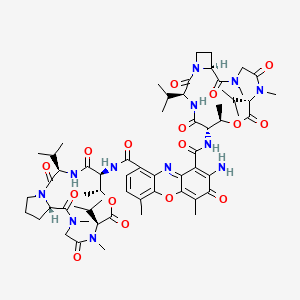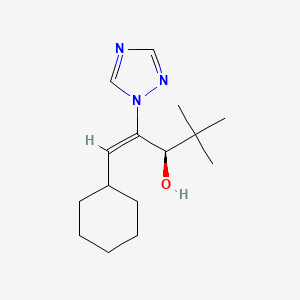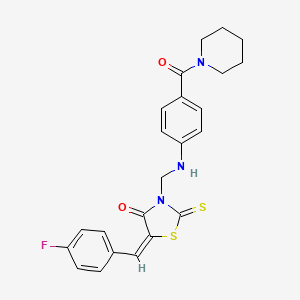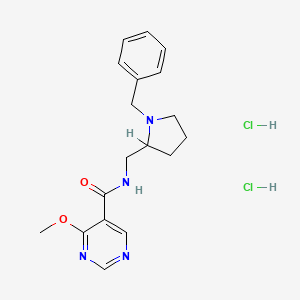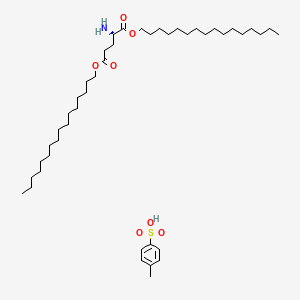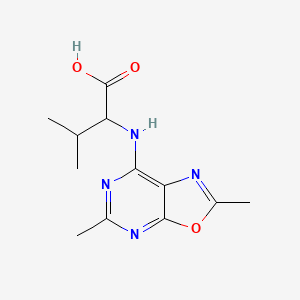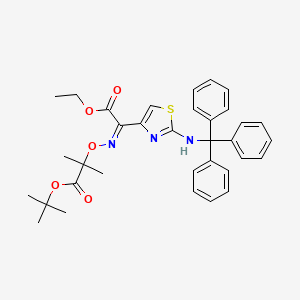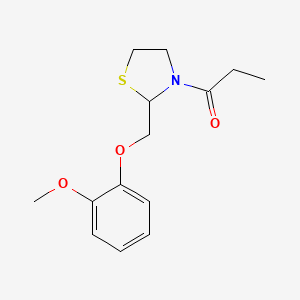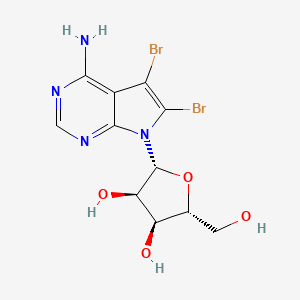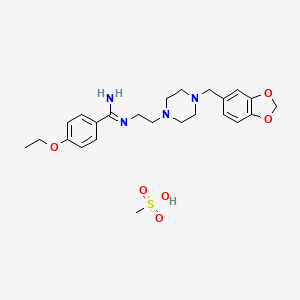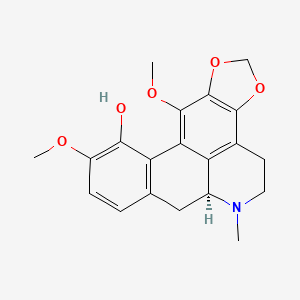
4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure through cyclization reactions, followed by the introduction of functional groups via substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance sustainability.
化学反応の分析
Types of Reactions
4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action.
類似化合物との比較
Similar Compounds
Similar compounds include other benzodioxoloquinoline derivatives and related structures with comparable functional groups.
Uniqueness
What sets 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
特性
CAS番号 |
19893-96-0 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC名 |
(12S)-2,17-dimethoxy-11-methyl-4,6-dioxa-11-azapentacyclo[10.7.1.03,7.08,20.014,19]icosa-1,3(7),8(20),14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C20H21NO5/c1-21-7-6-11-15-12(21)8-10-4-5-13(23-2)17(22)14(10)16(15)19(24-3)20-18(11)25-9-26-20/h4-5,12,22H,6-9H2,1-3H3/t12-/m0/s1 |
InChIキー |
WVFYXDXLDUXBOO-LBPRGKRZSA-N |
異性体SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C3=C(C5=C2OCO5)OC)C(=C(C=C4)OC)O |
正規SMILES |
CN1CCC2=C3C1CC4=C(C3=C(C5=C2OCO5)OC)C(=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



